5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Description
5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS: 1353984-99-2) is a tetrahydroisoquinoline (THIQ) derivative characterized by a benzyloxy group at position 5 and a methoxy group at position 6 of the isoquinoline scaffold. This compound is primarily utilized as a synthetic intermediate or precursor in pharmacological research and fine chemical synthesis .
Properties
IUPAC Name |
6-methoxy-5-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-8-7-13-10-19-15(18(20)21)9-14(13)17(16)23-11-12-5-3-2-4-6-12/h2-8,15,19H,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGYQXYBZPWBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (BMTHIQCA) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
BMTHIQCA is characterized by a tetrahydroisoquinoline core structure with methoxy and benzyloxy substituents. Its empirical formula is , and it has a molecular weight of approximately 313.35 g/mol. The unique substituents enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that BMTHIQCA exhibits various biological activities:
-
Matrix Metalloproteinase Inhibition :
- BMTHIQCA has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This inhibition suggests potential applications in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis.
-
Neuroprotective Effects :
- The compound has shown promise in neuroprotection, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these protective effects.
- Cholinesterase Inhibition :
The mechanisms through which BMTHIQCA exerts its biological effects include:
-
Binding Affinity :
- Interaction studies have focused on BMTHIQCA's binding affinity to various biological targets using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of BMTHIQCA among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks benzyloxy group | Simpler structure; less potential for biological activity |
| 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline | Contains tert-butoxycarbonyl group | Primarily used in synthetic applications |
| 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Similar core structure with carboxylic acid | Focused on different biological targets |
The table illustrates how BMTHIQCA's specific substituents enhance its biological profile compared to other structural analogs.
Case Studies and Research Findings
Several studies have reported on the biological activities of BMTHIQCA or related compounds:
- A study demonstrated that compounds with similar structures inhibited MMPs effectively, suggesting that BMTHIQCA could be similarly effective in clinical settings.
- Neuroprotective studies indicated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress, supporting the potential use of BMTHIQCA in neurodegenerative disease therapies .
Scientific Research Applications
Chemical Properties and Structure
5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a complex structure characterized by the following features:
- Chemical Formula: C18H19NO4
- Molecular Weight: 313.35 g/mol
- IUPAC Name: (S)-5-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
The unique substituents on the tetrahydroisoquinoline core contribute to its biological activity and reactivity in various chemical processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Matrix Metalloproteinase Inhibition:
- It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition suggests potential therapeutic applications in conditions characterized by excessive matrix degradation, such as cancer and arthritis.
-
Neuroprotective Effects:
- The compound shows promise in neuroprotective activities, potentially benefiting neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
-
Antioxidant Properties:
- Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases.
Synthesis and Derivatives
The synthesis of 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves multi-step procedures that allow for the fine-tuning of its properties. The following table summarizes some structural derivatives and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks benzyloxy group | Simpler structure; less potential for biological activity |
| 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline | Contains tert-butoxycarbonyl group | Primarily used in synthetic applications |
| 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | Similar core structure with carboxylic acid | Focused on different biological targets |
The presence of specific substituents enhances the biological activity profile of 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid compared to simpler isoquinoline derivatives.
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of action of this compound:
-
Inhibition of MMPs:
- A study demonstrated that 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid effectively inhibited MMPs in vitro. This finding supports its potential application in treating diseases like cancer where MMP activity is elevated.
-
Neuroprotective Mechanisms:
- Another research project focused on the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improved behavioral outcomes.
Comparison with Similar Compounds
Key Structural Variations
The table below summarizes structural differences and applications of the target compound and its analogs:
Pharmacological and Functional Insights
- Receptor Binding: The diphenylacetyl group in PD 126,055 and the INN-listed analog () is critical for angiotensin receptor interaction.
- Stereochemical Influence : The (3S) configuration in the INN-listed compound () highlights the importance of stereochemistry in biological activity. The target compound’s stereochemical profile (if unspecified) may limit its therapeutic applicability without further optimization .
- Catalytic Applications : THIQ derivatives like coordination compound 5a () demonstrate moderate enantioselectivity (up to 61.7% ee) in nitroaldol and Henry reactions. The target compound’s benzyloxy and methoxy groups could similarly influence catalytic activity if incorporated into metal complexes .
Physicochemical Properties
- Lipophilicity: The benzyloxy group increases lipophilicity compared to polar substituents like methanesulfonyl () or amino groups, affecting membrane permeability and bioavailability.
- Solubility : The carboxylic acid moiety enhances water solubility relative to ester or amide derivatives (e.g., compounds in ), making the target compound suitable for aqueous-phase reactions .
Comparative Bioactivity
- Anticancer Potential: THIQ derivatives from medicinal plants () exhibit antineoplastic effects, though the target compound’s role remains unexplored.
- Analgesic Activity : The INN-listed analog () suggests that benzyloxy/methoxy-substituted THIQ derivatives may modulate pain pathways, warranting further study.
Preparation Methods
Cyclization and Alkylation Strategies
The synthesis begins with the construction of the tetrahydroisoquinoline core. A representative route starts with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, where compound 3 undergoes amidation with methyl 2-amino-3-oxobutanoate hydrochloride to form an intermediate acyl chloride. Subsequent cyclization with iodine (I₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) yields oxazole 5 . Lithium aluminium hydride (LiAlH₄) reduction followed by chlorination with thionyl chloride (SOCl₂) generates 6 , which is alkylated with hydroxyl-containing precursors (e.g., 7 ) under basic conditions (K₂CO₃ in DMF).
Deprotection of the tert-butoxycarbonyl (Boc) group using HCl in i-PrOH/HCO₂H, followed by acylation with (E)-3-(2-furyl)acrylic acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), introduces the 2-furylacryloyl moiety. Final hydrolysis with aqueous LiOH affords the target carboxylic acid, isolated as a tert-butylamine salt.
Key Reagents and Conditions:
Functional Group Interconversions
Alternative routes employ functional group interconversions to install the benzyloxy and methoxy substituents. For example, intermediate 13 (derived from regioisomeric mixtures of formylated precursors) undergoes esterification with methyl iodide (MeI) and K₂CO₃, followed by catalytic hydrogenation (H₂, Pd/C) to remove benzyl protecting groups. The resulting phenol is alkylated with cyclopentenyl oxazole derivatives (e.g., 6 ) under cesium carbonate (Cs₂CO₃) in acetonitrile.
Challenges and Solutions:
-
Regioselectivity : Formylation of starting materials produces regioisomers (e.g., 12 ), necessitating chromatographic separation or selective protection.
-
Oxazole Stability : Newman–Kwart rearrangement of O-aryl dimethylthiocarbamates ensures sulfur retention during thioether formation.
Biocatalytic Synthesis
One-Pot Enzymatic Process
A patent-pending biocatalytic method streamlines the synthesis using enzymatic cascades. The process starts with a compound of formula (C3), which undergoes transamination with ammonium carbamate as the amino donor and paraformaldehyde as the aldehyde source. The reaction is conducted in a mixed solvent system (e.g., methanol/1-butanol) at 35–45°C, achieving a one-pot conversion to intermediate (C5).
Optimization Parameters:
Advantages Over Traditional Methods
| Parameter | Traditional Synthesis | Biocatalytic Route |
|---|---|---|
| Steps | 10–15 | 3–5 |
| Key Reagents | LiAlH₄, SOCl₂, EDC·HCl | Enzymes, NH₄ carbamate |
| Temperature | 60–80°C (multiple steps) | 35–60°C (single pot) |
| Environmental Impact | High solvent waste | Greener profile |
The biocatalytic method eliminates hazardous reagents (e.g., SOCl₂) and reduces purification steps, making it scalable for industrial production.
Stereochemical Control
Asymmetric Synthesis
The (S)-configuration at the 3-position is critical for biological activity. Traditional routes resolve enantiomers via chiral auxiliaries (e.g., Boc protection), whereas biocatalysis leverages enzyme stereoselectivity to directly yield the (S)-enantiomer with >98% enantiomeric excess (ee).
Comparative Data:
| Method | Enantiomeric Excess (ee) | Key Technique |
|---|---|---|
| Chiral Resolution | 85–90% | Chromatographic separation |
| Biocatalysis | >98% | Enzymatic transamination |
Industrial-Scale Considerations
Cost and Efficiency
Regulatory Compliance
Biocatalytic processes align with FDA guidelines for reduced genotoxic impurities, advantageous for pharmaceutical manufacturing.
Emerging Methodologies
Q & A
Q. How to validate an HPLC method for purity analysis?
- Methodology : Establish linearity (5-point calibration curve), LOD/LOQ (signal-to-noise ratio ≥3/10), precision (%RSD <2%), and accuracy (spiked recovery 95–105%). Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) and column (C18, 5 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
